molecular formula C5H4Cl2O2 B1317046 1,1-Cyclopropanedicarbonyl chloride CAS No. 34782-60-0

1,1-Cyclopropanedicarbonyl chloride

Cat. No.: B1317046
CAS No.: 34782-60-0
M. Wt: 166.99 g/mol
InChI Key: XBJXTLGNVAYKDY-UHFFFAOYSA-N
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Description

1,1-Cyclopropanedicarbonyl chloride: is an organic compound with the molecular formula C₅H₄Cl₂O₂ . It is a derivative of cyclopropane, featuring two carbonyl chloride groups attached to the cyclopropane ring. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Cyclopropanedicarbonyl chloride can be synthesized from 1,1-Cyclopropanedicarboxylic acid . The process involves the reaction of the acid with thionyl chloride (SOCl₂) , which replaces the hydroxyl groups with chlorine atoms, forming the desired compound. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction is conducted in a controlled environment to manage the exothermic nature of the process and to ensure the purity of the final product. The use of phosphorus trichloride (PCl₃) or oxalyl chloride (COCl)₂ can also be considered as alternative chlorinating agents.

Chemical Reactions Analysis

Types of Reactions: 1,1-Cyclopropanedicarbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 1,1-Cyclopropanedicarboxylic acid.

    Reduction: It can be reduced to 1,1-Cyclopropanedimethanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Hydrolysis Conditions: Aqueous acidic or basic conditions.

Major Products:

    Amides, Esters, Thioesters: Formed from substitution reactions.

    1,1-Cyclopropanedicarboxylic acid: Formed from hydrolysis.

    1,1-Cyclopropanedimethanol: Formed from reduction.

Scientific Research Applications

1,1-Cyclopropanedicarbonyl chloride is utilized in various scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: Used in the preparation of polymers and advanced materials.

    Medicinal Chemistry: Acts as an intermediate in the synthesis of potential drug candidates.

    Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 1,1-Cyclopropanedicarbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations where the compound acts as an acylating agent, transferring the carbonyl group to nucleophiles.

Comparison with Similar Compounds

  • 1,1-Cyclopropanedicarboxylic acid
  • 1,1-Cyclopropanedimethanol
  • Cyclopropanecarbonyl chloride
  • Cyclopropanecarboxylic acid chloride

Uniqueness: 1,1-Cyclopropanedicarbonyl chloride is unique due to the presence of two carbonyl chloride groups on the cyclopropane ring, which imparts distinct reactivity compared to its analogs. This dual functionality allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

cyclopropane-1,1-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2O2/c6-3(8)5(1-2-5)4(7)9/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJXTLGNVAYKDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10575810
Record name Cyclopropane-1,1-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34782-60-0
Record name Cyclopropane-1,1-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Cyclopropanedicarbonyl chloride
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1,1-Cyclopropanedicarbonyl chloride
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1,1-Cyclopropanedicarbonyl chloride
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1,1-Cyclopropanedicarbonyl chloride
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1,1-Cyclopropanedicarbonyl chloride
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1,1-Cyclopropanedicarbonyl chloride

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